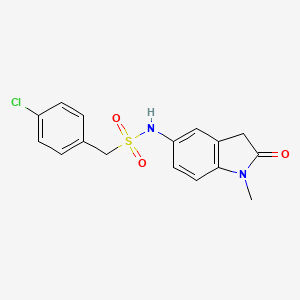

1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

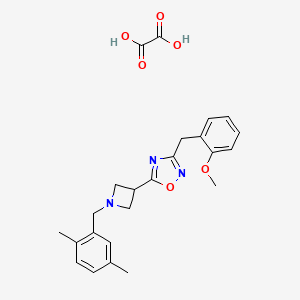

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves several key reactions, including the methanesulfonic acid-catalyzed reaction of chlorophenyl-imidazolyl ethanones with glycerol, leading to dioxolanes and dioxanes. Subsequent reactions with methanesulfonyl chloride form the methanesulfonates, which undergo cyclization and base-catalyzed ring opening to produce various derivatives. These syntheses are characterized by their specificity to certain functional groups and structural frameworks (Upadhyaya et al., 1997).

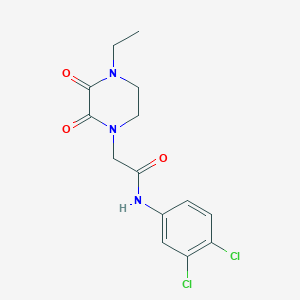

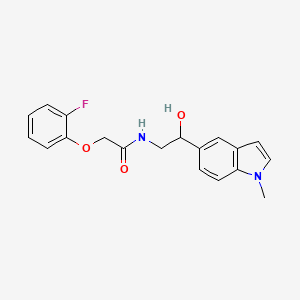

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal specific conformational features, such as the syn or anti orientations of N—H bonds relative to chloro substituents and the formation of dimeric structures through N—H⋯O hydrogen bonds, showcasing the structural diversity within this chemical family (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity of these compounds is highlighted by their participation in various reactions, including photo-induced, catalyst-free three-component reactions for generating sulfonyl group-incorporated products. These reactions emphasize the compounds' capabilities to undergo transformations under specific conditions, expanding their chemical versatility (Zhou, Xia, & Wu, 2016).

Physical Properties Analysis

While specific details on the physical properties of "1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide" are not directly available, studies on related compounds provide insights into their crystalline structures, bond parameters, and interactions. These aspects are crucial for understanding the physical behavior and stability of such compounds (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity towards nucleophilic aromatic substitution and the ability to form complexes through hydrogen bonding, are significant for methanesulfonamide derivatives. These properties influence their potential applications in various fields, including medicinal chemistry and material science (Binkowska et al., 2001).

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Research on compounds structurally similar to "1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide" demonstrates their involvement in unique chemical reactions. For instance, the synthesis of methanesulfonates from certain precursors showcases the compound's role in forming derivatives with potential antifungal or other bioactive properties. The reaction mechanisms often involve the formation of cyclic products or intermediates, highlighting the compound's utility in complex organic synthesis processes (Upadhyaya et al., 1997; PestiJaan et al., 1998)(Upadhyaya et al., 1997)(PestiJaan et al., 1998).

Molecular Structure Analysis

Studies have also focused on the crystal structure analysis of related methanesulfonamide compounds, providing insights into their molecular conformation, hydrogen bonding, and overall structural geometry. Such analyses contribute to a deeper understanding of the compound's potential interactions and reactivity in biological systems or further chemical transformations (Gowda, Foro, & Fuess, 2007)(Gowda, Foro, & Fuess, 2007a)(Gowda, Foro, & Fuess, 2007b).

Bioactivity and Pharmacological Potential

While direct studies on "1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide" may not be available, research on structurally related compounds suggests potential bioactivity. For example, sulfonamides and their derivatives are explored for their inhibitory effects on enzymes like methionine aminopeptidase, indicating possible therapeutic applications. The specific interactions and inhibitory mechanisms are critical for developing new drugs targeting metabolic pathways or diseases (Huang et al., 2006)(Huang et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCSGCHRSOZNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide](/img/structure/B2494523.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2494525.png)

![(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2494528.png)

![7-(3,4-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2494529.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2494531.png)

![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)

![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)